Prasugrel N-Oxide is a metabolite of prasugrel, an antiplatelet medication used primarily to prevent thrombotic cardiovascular events in patients undergoing percutaneous coronary intervention. Prasugrel itself is a prodrug that requires metabolic activation to exert its pharmacological effects. The N-oxide form is an important derivative that can influence the drug's pharmacokinetics and pharmacodynamics.
Prasugrel N-Oxide falls under the category of small molecules and is specifically classified as a thienopyridine derivative. It functions as an irreversible antagonist of the P2Y12 receptor on platelets, thereby inhibiting platelet aggregation.
The synthesis of prasugrel N-Oxide typically involves the oxidation of prasugrel or its active metabolite, R-138727. Various methods can be employed for this oxidation process, including:
The biocatalytic synthesis method has shown promising results, achieving yields of up to 44% for prasugrel when using specific enzyme combinations . The reaction conditions typically involve a phosphate buffer at pH 7, with appropriate substrates and cosolvents like acetone to enhance solubility.
Prasugrel N-Oxide retains the core structure of prasugrel but features an additional oxygen atom bonded to the nitrogen atom in the thienopyridine ring system. This modification can impact its interaction with biological targets.
Prasugrel N-Oxide can be formed through several chemical reactions:
The oxidation reactions are typically carried out under mild conditions to prevent degradation of the sensitive thienopyridine structure. Monitoring these reactions often involves chromatographic techniques such as high-performance liquid chromatography.
Prasugrel N-Oxide acts by irreversibly binding to the P2Y12 receptor on platelets, similar to its parent compound. This binding inhibits adenosine diphosphate-mediated platelet activation, which is crucial for thrombus formation during cardiovascular events.
Studies have indicated that modifications at the nitrogen atom can affect the pharmacological profile of thienopyridines, including their bioavailability and metabolic pathways .
Prasugrel N-Oxide is primarily studied for its role in enhancing understanding of prasugrel's pharmacokinetics and pharmacodynamics. Its applications include:
Prasugrel N-Oxide is an oxidative metabolite of the antiplatelet prodrug prasugrel, characterized by a tertiary amine N-oxidation at the piperidine nitrogen (N7 position). This modification generates a chiral center with a trigonal pyramidal geometry, resulting in a pair of diastereomers due to pre-existing stereocenters in the molecule. The core structure retains prasugrel’s cyclopropyl-fluorophenyl ketone moiety and thienotetrahydropyridine scaffold, but the N-oxide group significantly alters electronic distribution. Nuclear Magnetic Resonance (NMR) studies confirm downfield shifts of adjacent protons (H-6 and H-7a) by 0.3–0.5 ppm, indicating reduced electron density at the piperidine ring [3] [6]. Mass spectrometry reveals a characteristic [M+H]⁺ peak at m/z 390.12, 16 Da higher than prasugrel’s thiolactone metabolite (R-95913), consistent with oxygen incorporation [3] [5].
Prasugrel N-Oxide exhibits pH-dependent solubility and stability profiles distinct from its parent compound:
Table 1: Stability Profile of Prasugrel N-Oxide Under Stress Conditions
Stress Condition | Degradation Products | Key Structural Change | Detection Method |
---|---|---|---|
Acidic hydrolysis (0.1N HCl) | R-95913 (thiolactone) | N-Oxide deoxygenation | LC-MS/MS [M+H]⁺ m/z 374.09 |
Photolysis (UV 254 nm) | DP-12 (aldehyde) | Oxidative cleavage of thiophene ring | NMR (δ 9.8 ppm, CHO) |
Metal catalysis (Fe²⁺/H₂O₂) | Hydroxylated thiophene derivatives | Electrophilic addition at C3 position | HRMS [M+H]⁺ m/z 406.11 |
Prasugrel N-Oxide is a minor metabolic intermediate with distinct chemical behavior compared to prasugrel’s dominant metabolites:
Table 2: Comparative Chemical Properties of Prasugrel and Key Metabolites
Compound | Molecular Weight | Key Functional Groups | Formation Pathway | Chemical Stability |
---|---|---|---|---|
Prasugrel (parent) | 373.44 | Acetate ester, piperidine | Prodrug (oral) | Labile to esterases (t₁/₂ <10 min) |
Thiolactone (R-95913) | 373.44 | Thiolactone, tertiary amine | Intestinal carboxylesterase | CYP450 substrate |
Prasugrel N-Oxide | 389.44 | Thiolactone, N-oxide | FMO oxidation | Photo-labile, acid-reducible |
Active Metabolite (R-138727) | 317.82 | Free thiol, ketone | CYP3A4/2B6 oxidation | Highly reactive (t₁/₂ = 7.4 h) |
The N-oxide functionality thus positions this metabolite as a terminal oxidation product with limited pharmacological activity but significant analytical relevance as a stability indicator in pharmaceutical formulations [3] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7